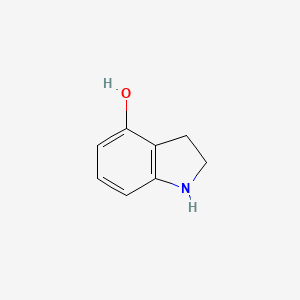

Indoline-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWAUBQOFLVUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235249 | |

| Record name | Indoline-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85926-99-4 | |

| Record name | 4-Hydroxyindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85926-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085926994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Indoline-4-ol: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, structure, synthesis, and reactivity of Indoline-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Our focus is on providing not just data, but actionable insights grounded in established chemical principles to empower your research and development endeavors.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, framework is a quintessential "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing molecules that interact with specific biological targets.[1] this compound, specifically, combines this valuable scaffold with two highly versatile functional groups: a secondary amine and a phenolic hydroxyl group. This unique combination opens up a vast chemical space for derivatization, allowing for the systematic modulation of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity—all critical parameters in optimizing drug candidates. Its derivatives have shown significant promise in various therapeutic areas, including the development of anti-inflammatory and anti-cancer agents.[1][2]

Molecular Structure and Identification

Understanding the fundamental structure is the first step in harnessing a molecule's potential. This compound consists of a benzene ring fused to a five-membered saturated nitrogen-containing ring, with a hydroxyl substituent at position 4 of the aromatic ring.

Key Identifiers:

-

IUPAC Name: 2,3-dihydro-1H-indol-4-ol

-

CAS Number: 85926-99-4[3]

-

Molecular Formula: C₈H₉NO[3]

-

Canonical SMILES: C1NC2=C(C=CC=C2O)C1

-

InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are foundational for its handling, characterization, and reaction monitoring.

Physicochemical Properties

The data presented below has been aggregated from various chemical suppliers and databases. These values are essential for designing experimental conditions, such as choosing appropriate solvents for reactions and purification.

| Property | Value | Source |

| Molecular Weight | 135.164 g/mol | [3] |

| Appearance | Off-white to brown crystalline solid | [4] |

| LogP | 1.51 | [3] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. | [5][6] |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule. The following are the expected characteristic signatures for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. In a solvent like DMSO-d₆, one would anticipate the following signals:

-

A broad singlet for the phenolic -OH proton.

-

A broad singlet for the N-H proton of the secondary amine.

-

A multiplet system in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the three protons on the benzene ring.

-

Two triplets in the aliphatic region (approx. 2.8-3.5 ppm), corresponding to the two methylene (-CH₂-) groups of the five-membered ring, showing coupling to each other.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 8 distinct carbon environments, with aromatic carbons appearing in the 110-150 ppm range and the two aliphatic carbons appearing further upfield (approx. 25-50 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.

-

A broad peak around 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl group.

-

A sharp to medium peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amine.

-

Peaks around 2850-2950 cm⁻¹ are characteristic of aliphatic C-H stretching.

-

Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will prominently feature the molecular ion peak.

-

[M+H]⁺: 136.0706

-

Synthesis and Reactivity

The utility of this compound as a building block is predicated on its accessible synthesis and predictable reactivity.

Synthetic Strategy: Reduction of 4-Hydroxyindole

While several synthetic routes exist, a common and reliable method involves the chemical reduction of the corresponding aromatic precursor, 4-hydroxyindole. This approach is favored because it starts from a more readily available material and employs robust reduction chemistry.

Expertise in Action: The choice of reducing agent is critical. Strong reducing agents like LiAlH₄ could potentially lead to over-reduction or side reactions. A milder, more selective reagent like sodium cyanoborohydride (NaBH₃CN) in an acidic medium is often preferred. The acid protonates the indole ring, activating it towards hydride attack, while the cyanoborohydride is stable enough to not reduce other functional groups under these conditions.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-hydroxyindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Self-Validation: Portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthetic Workflow Diagram

Caption: Reduction of 4-hydroxyindole to this compound.

Chemical Reactivity

The synthetic versatility of this compound stems from the distinct reactivity of its amine and hydroxyl groups. This allows for selective and orthogonal functionalization.

-

N-Functionalization (Alkylation, Acylation, Sulfonylation): The secondary amine is a potent nucleophile. It readily reacts with electrophiles.

-

N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) yields N-alkylated indolines.

-

N-Acylation: Treatment with acid chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine, forms stable amide derivatives. This is a common strategy to protect the nitrogen or introduce new functional moieties.

-

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonylated products, which are important for modifying electronic properties and as protecting groups.

-

-

O-Functionalization (Etherification, Esterification): The phenolic hydroxyl group can also be targeted.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a strong base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide results in the formation of an ether linkage. The choice of base is key; a weaker base like K₂CO₃ can selectively promote O-alkylation over N-alkylation in some cases due to the higher acidity of the phenolic proton.

-

O-Acylation: Ester formation can be achieved using acylating agents under basic conditions.

-

-

Electrophilic Aromatic Substitution: The benzene ring, activated by both the hydroxyl and amino groups (which are ortho-, para-directing), can undergo electrophilic substitution reactions such as halogenation or nitration, though conditions must be carefully controlled to avoid oxidation.

Key Reactions Workflow

Caption: Key functionalization pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not just a synthetic curiosity; it is a validated and highly valuable starting material for the synthesis of complex bioactive molecules. The indoline core is present in numerous natural products and FDA-approved drugs.[1][2]

-

Dual 5-LOX/sEH Inhibitors: Recent research has highlighted the development of indoline-based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These targets are critical in inflammatory pathways, and dual inhibition is a promising strategy for developing novel anti-inflammatory drugs. This compound serves as a key starting point for creating libraries of analogs to probe the structure-activity relationship (SAR) for these targets.[7]

-

Anticancer Agents: The indoline scaffold is a core component of several kinase inhibitors used in oncology.[2] The ability to functionalize both the nitrogen and the aromatic ring allows for the precise positioning of pharmacophoric groups required for binding to the ATP pocket of various kinases.

-

CNS Agents: The structural similarity of the indoline core to neurotransmitters like serotonin has made it an attractive scaffold for developing agents targeting the central nervous system.

By providing a rigid framework and versatile functional handles, this compound empowers medicinal chemists to efficiently explore chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Indoline-4-ol from Indole-Derived Precursors

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to obtain Indoline-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Recognizing that a direct transformation from the parent indole is not the most viable route, this document focuses on a robust, two-stage strategy: the initial synthesis of the key intermediate, 4-hydroxyindole, followed by its selective reduction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this synthetic sequence.

Introduction: The Significance of the this compound Scaffold

The indoline (2,3-dihydroindole) framework is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic pharmaceutical agents.[2][3] Its three-dimensional, non-planar geometry, compared to the flat indole ring, often leads to improved water solubility and unique binding interactions with biological targets.[3] The introduction of a hydroxyl group at the 4-position further enhances its utility, providing a handle for subsequent functionalization and creating opportunities for crucial hydrogen bonding interactions within protein active sites. Consequently, this compound serves as a critical building block for compounds targeting a range of diseases, including cancer, bacterial infections, and cardiovascular disorders.[2][3][4][5]

This guide outlines a practical and efficient pathway to this important molecule, focusing on the synthesis of the 4-hydroxyindole precursor and its subsequent selective hydrogenation.

Retrosynthetic Strategy

A direct, selective functionalization of the C4 position of indole followed by reduction is challenging. A more logical and controllable approach involves a retrosynthetic disconnection that proceeds through two primary stages:

-

Reduction: The C2-C3 double bond of a 4-hydroxyindole precursor is reduced to yield the target this compound. This step requires careful selection of catalysts and conditions to avoid over-reduction of the benzene ring.

-

Precursor Synthesis: The 4-hydroxyindole intermediate is constructed from simpler, commercially available starting materials.

This strategy is visualized in the workflow diagram below.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Precursor, 4-Hydroxyindole

Several methods exist for the synthesis of 4-hydroxyindole.[6] A particularly efficient and scalable route begins with cyclohexane-1,3-dione, as detailed in the patent literature, which involves the formation of an enamine intermediate followed by catalytic dehydrogenation to achieve aromatization.[7]

Mechanism: From Cyclohexane-1,3-dione to 4-Hydroxyindole

The synthesis proceeds through a multi-step, one-pot sequence:

-

Enamine Formation: Cyclohexane-1,3-dione reacts with 2-aminoethanol to form a vinylogous amide (enaminone). This reaction is typically driven by the removal of water.

-

Cyclization & Dehydrogenation: The enamine intermediate undergoes a series of reactions including cyclization and aromatization under the action of a dehydrogenation catalyst to generate the stable indole ring system.[7] Metal catalysts such as supported palladium or platinum are effective for this transformation.

The overall transformation is depicted below.

Caption: Reaction pathway from cyclohexane-1,3-dione.

Experimental Protocol: Synthesis of 4-Hydroxyindole

This protocol is adapted from established industrial methods.[7][8]

Step 1: Enamine Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohexane-1,3-dione (1.0 eq), 2-aminoethanol (1.1 eq), and toluene (approx. 2 mL per mmol of dione).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclization and Aromatization

-

To the crude enamine from the previous step, add a high-boiling point solvent such as carbitol or xylene.[9]

-

Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to a high temperature (e.g., 150-200 °C) and stir vigorously.[7][9]

-

Monitor the reaction for the formation of 4-hydroxyindole. The reaction progress can be followed by observing the cessation of hydrogen evolution.

-

Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-hydroxyindole.

Part II: Selective Reduction to this compound

The conversion of 4-hydroxyindole to this compound requires the selective hydrogenation of the electron-rich pyrrole ring without affecting the benzenoid ring. This transformation is notoriously challenging due to the aromatic stability of the indole nucleus.[10]

Mechanistic Insight: The Role of Acid Catalysis

Direct hydrogenation of the indole double bond is sluggish. The reaction is significantly accelerated under acidic conditions.[10] The rationale is as follows:

-

Protonation: The indole C3 position is protonated by a Brønsted acid (e.g., p-toluenesulfonic acid), disrupting the aromaticity of the pyrrole ring.

-

Iminium Ion Formation: This protonation generates a reactive iminium ion intermediate.

-

Facile Reduction: The C=N bond of the iminium ion is readily and rapidly hydrogenated by the catalyst (e.g., Pt/C) and H₂ source.

This acid-catalyzed pathway circumvents the high energy barrier associated with breaking the aromaticity of the neutral indole ring, enabling the reduction to proceed under milder conditions and with greater selectivity.[10]

Caption: Acid-catalyzed hydrogenation mechanism.

Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxyindole

This protocol is based on green chemistry principles for the hydrogenation of unprotected indoles.[10]

-

To a high-pressure hydrogenation vessel, add 4-hydroxyindole (1.0 eq), 10% Platinum on Carbon (Pt/C) (5 mol%), and p-toluenesulfonic acid (10 mol%).

-

Add water as the solvent. The use of water as a green solvent is highly effective for this transformation.[10]

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 30 bar).[11]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Dilute the reaction mixture with ethyl acetate and filter through Celite to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography if necessary.

Data Summary and Characterization

The successful synthesis should be confirmed through standard analytical techniques.

| Step | Product | Typical Yield | Key Characterization Data |

| Part I | 4-Hydroxyindole | 60-80% | ¹H NMR (300 MHz, DMSO-d₆): δ 10.9 (s, 1H, OH), 8.8 (s, 1H, NH), 7.0-7.2 (m, 3H, Ar-H), 6.8 (d, 1H, Ar-H), 6.5 (dd, 1H, Ar-H).[12][13] |

| Part II | This compound | >90% | MS (ESI+): m/z = 136.1 [M+H]⁺. ¹H NMR (CDCl₃): Signals will show the absence of the C2 vinylic proton and the appearance of aliphatic protons for the C2 and C3 methylenes, typically between δ 3.0-4.0 ppm. |

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-part strategy. By first constructing the 4-hydroxyindole precursor from readily available materials like cyclohexane-1,3-dione, and subsequently performing a selective, acid-catalyzed hydrogenation, researchers can access this valuable scaffold with high efficiency and control. The protocols and mechanistic insights provided in this guide offer a robust framework for laboratory synthesis, enabling further exploration of this compound derivatives in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 7. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 8. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 12. distantreader.org [distantreader.org]

- 13. actascientific.com [actascientific.com]

Spectroscopic Characterization of Indoline-4-ol: A Technical Guide for Researchers

Abstract

Indoline-4-ol, a hydroxylated derivative of the indoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the indoline core in numerous bioactive compounds. A thorough understanding of its structural and electronic properties is paramount for its application in synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from closely related analogs, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering both interpreted spectral data and the underlying scientific rationale for experimental design and data acquisition.

Introduction: The Significance of this compound

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 4-position of the indoline ring system can significantly influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, thereby modulating its biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure elucidation, purity assessment, and the study of molecular interactions. This guide presents a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a foundational dataset for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound (2,3-dihydro-1H-indol-4-ol) possesses a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl substituent on the aromatic portion. This structure dictates a unique spectroscopic fingerprint.

An In-depth Technical Guide to 2,3-Dihydro-1H-indol-4-ol (CAS 85926-99-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indol-4-ol (CAS number 85926-99-4), a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on its physicochemical properties remain elusive in publicly accessible literature, this document synthesizes available information on its identity, structural characteristics, and its critical role as a synthetic intermediate. This guide also draws a clear distinction between this indoline derivative and its more extensively characterized aromatic analog, 4-Hydroxyindole, to prevent common points of confusion. The potential applications of 2,3-Dihydro-1H-indol-4-ol, particularly in the development of enzyme inhibitors, are highlighted, providing context for its relevance in contemporary drug discovery.

Introduction and Chemical Identity

2,3-Dihydro-1H-indol-4-ol, also known by its synonyms 4-Hydroxyindoline and Indoline-4-ol, is a bicyclic molecule featuring a benzene ring fused to a saturated pyrrole ring, with a hydroxyl group substituted at the 4-position of the aromatic ring.[1] This structure imparts a unique combination of aromatic character and the conformational flexibility of a saturated heterocycle, making it a versatile building block in organic synthesis.

The presence of the hydroxyl group and the secondary amine in the indoline scaffold provides two key sites for chemical modification, allowing for the construction of more complex molecular architectures.[2] Its partially saturated core enhances its stability compared to the corresponding indole while preserving the functional handles necessary for derivatization.[2]

Core Compound Identification

| Property | Value | Source |

| CAS Number | 85926-99-4 | [1] |

| Chemical Name | 2,3-Dihydro-1H-indol-4-ol | [1] |

| Synonyms | 4-Hydroxyindoline, this compound | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| SMILES | OC1=CC=CC2=C1CCN2 | [1] |

Distinguishing from 4-Hydroxyindole (CAS 2380-94-1)

It is crucial to distinguish 2,3-Dihydro-1H-indol-4-ol from its aromatic counterpart, 4-Hydroxyindole. The key structural difference lies in the pyrrole ring: in 2,3-Dihydro-1H-indol-4-ol (an indoline), this ring is saturated, whereas in 4-Hydroxyindole, it is aromatic. This seemingly small difference significantly impacts the molecule's chemical and physical properties. Much of the readily available literature data is for 4-Hydroxyindole, and researchers should exercise caution to avoid misattribution of properties.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a notable lack of experimentally determined physicochemical data for 2,3-Dihydro-1H-indol-4-ol. While computational predictions are available, experimentally verified values for properties such as melting point, boiling point, and solubility are not consistently reported.

Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |

| LogP | 1.3602 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Note: These values are computationally predicted and should be used as estimates pending experimental verification.

Synthesis and Reactivity

The indoline scaffold is a common motif in pharmacologically active compounds. General synthetic strategies for 2,3-dihydroindoles often involve the reduction of the corresponding indole derivatives. A plausible synthetic route to 2,3-Dihydro-1H-indol-4-ol would therefore be the reduction of 4-hydroxyindole.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2,3-Dihydro-1H-indol-4-ol.

The hydroxyl and amine functionalities of 2,3-Dihydro-1H-indol-4-ol are the primary centers of its reactivity, allowing for a variety of derivatization reactions to build more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The primary documented application of 2,3-Dihydro-1H-indol-4-ol is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Patent literature indicates its use in the development of inhibitors for human aldosterone synthase (CYP11B2).[3] Aldosterone synthase is a critical enzyme in the biosynthesis of aldosterone, a mineralocorticoid hormone. Elevated aldosterone levels are implicated in various cardiovascular and renal diseases, making its inhibition a valuable therapeutic strategy.

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of 2,3-Dihydro-1H-indol-4-ol makes it a valuable precursor for creating libraries of compounds for screening against various biological targets.

Toxicological and Safety Information

There is a lack of specific toxicological data, such as LD50 values, for 2,3-Dihydro-1H-indol-4-ol in the public domain. As with any research chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It is advisable to consult the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Spectroscopic Characterization

Hypothetical Spectroscopic Data Acquisition Workflow:

Caption: General workflow for spectroscopic analysis and structural confirmation.

-

¹H NMR: Expected signals would include aromatic protons, two methylene groups of the saturated pyrrole ring (likely appearing as triplets), a broad singlet for the N-H proton, and a singlet for the O-H proton.

-

¹³C NMR: Signals corresponding to the aromatic carbons and the two aliphatic carbons of the indoline ring would be expected.

-

IR Spectroscopy: Characteristic peaks would be expected for O-H and N-H stretching (in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its molecular weight (135.16).

Conclusion

2,3-Dihydro-1H-indol-4-ol (CAS 85926-99-4) is a valuable heterocyclic building block with demonstrated utility in the synthesis of potential therapeutic agents. While a comprehensive, experimentally verified dataset of its physicochemical and toxicological properties is not currently available in the public domain, its structural features and role as a synthetic intermediate are well-established. Further research and publication of its detailed properties would be a valuable contribution to the fields of medicinal and synthetic chemistry. Researchers are advised to exercise diligence in distinguishing this compound from its aromatic analog, 4-Hydroxyindole, and to adhere to standard laboratory safety protocols when handling it.

References

A Comprehensive Technical Guide to the Solubility and Stability of Indoline-4-ol for Pharmaceutical Research and Development

Executive Summary

Indoline-4-ol, a key heterocyclic intermediate in medicinal chemistry, presents both unique opportunities and significant challenges in drug development. Its utility as a scaffold for pharmacologically active agents is well-established; however, its physicochemical properties—namely solubility and stability—are critical determinants of its successful progression from bench to clinic. This guide provides an in-depth analysis of the solubility profile and chemical stability of this compound. We synthesize publicly available data with field-proven insights to offer researchers a practical framework for handling, formulating, and analyzing this compound. Key areas covered include its solubility in common laboratory solvents, inherent instability due to the electron-rich indole nucleus, and principal degradation pathways. Crucially, this document provides detailed, self-validating experimental protocols for solubility assessment and the development of a stability-indicating analytical method, empowering research teams to generate robust and reliable data.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, systematically known as 1H-indol-4-ol, is a derivative of indole characterized by a hydroxyl group at the 4-position of the benzene ring.[1] This substitution significantly influences its electronic properties, polarity, and reactivity compared to the parent indole molecule. Its role as a member of the phenols and hydroxyindoles class underpins its chemical behavior.[1] It is a crucial raw material or intermediate for synthesizing various pharmaceutical products and industrial polymers.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2380-94-1 | [2][3][4] |

| Molecular Formula | C₈H₇NO | [2][3][4] |

| Molecular Weight | 133.15 g/mol | [1][3][4] |

| Appearance | Off-white to Dark Yellow/Green-Grey solid | [2][5][6] |

| Melting Point | 97-99 °C | [2][3][4][5] |

| pKa (Predicted) | 9.89 ± 0.40 | [2][3][5] |

| LogP | 1.57 - 1.87 | [2][3] |

| Sensitivity | Air & Light Sensitive | [2][3][5] |

Significance in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The hydroxyl group at the 4-position of this compound serves as a versatile synthetic handle for introducing a wide range of functional groups, enabling the modulation of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. For instance, it is a known impurity of Pindolol, a mixed adrenergic blocker and serotonin 5HT1A-receptor antagonist.[2] Furthermore, its ability to inhibit amyloid fibril formation makes it a compound of interest in neurodegenerative disease research.[2][3]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. It dictates the feasibility of stock solution preparation for biological screening, the choice of solvents for synthetic reactions, and the ultimate design of a drug delivery system.

Theoretical Considerations

The solubility of this compound is governed by the interplay between its aromatic, nonpolar indoline core and the polar, hydrogen-bonding hydroxyl group. The indoline ring system contributes to its solubility in organic solvents, while the phenolic hydroxyl group allows for hydrogen bonding with protic solvents, including water. However, the molecule's overall crystalline structure and relatively high melting point suggest strong intermolecular forces in the solid state, which must be overcome for dissolution to occur, often resulting in limited solubility in many solvents.

Experimentally Determined Solubility

Quantitative and qualitative solubility data for this compound are available from various chemical suppliers and databases. These findings are summarized below to guide solvent selection for common laboratory applications.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Concentration | Notes | Source(s) |

| Water | Slightly Soluble | 1.43 mg/mL (10.74 mM) | Requires sonication to achieve dissolution. | [2][5][6][7] |

| DMSO | Soluble | 15.71 mg/mL (117.99 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [2][5][7] |

| Methanol | Slightly Soluble | Not specified | - | [2][3][5] |

| Acetone | Soluble | Not specified | - | [8] |

Field-Proven Insights: The data clearly indicate that DMSO is the preferred solvent for preparing high-concentration stock solutions for in vitro screening assays. The limited aqueous solubility poses a significant challenge for developing parenteral formulations and may necessitate the use of co-solvents, surfactants, or other formulation technologies. The slight solubility in methanol suggests it may be useful for certain purification techniques like recrystallization, but less so for primary stock solutions.

Protocol: Standardized Procedure for Solubility Assessment (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of this compound in a solvent of interest, a critical step for validating literature data or exploring novel solvent systems.

-

Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant. Causality Note: It is critical to avoid disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the pre-developed analytical method (see Section 5.2).

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Determine the concentration of this compound in the original supernatant by applying the dilution factor. The result is reported as mg/mL or mM.

Chemical Stability of this compound

Understanding the chemical stability of this compound is paramount for ensuring its purity during storage, preventing the formation of potentially toxic degradants, and establishing appropriate shelf-life and re-test dates.

Intrinsic Instability of the Indole Nucleus

Indole and its derivatives are well-known for their susceptibility to degradation, primarily through oxidation.[9] This reactivity stems from the electron-rich nature of the heterocyclic aromatic structure, which makes it prone to attack by atmospheric oxygen and other oxidizing agents.[9] This inherent instability is exacerbated by exposure to light, elevated temperatures, and the presence of catalytic metal ions.[9] For this compound, this is empirically confirmed by its classification as "Air Sensitive" and "Light Sensitive".[2][3][5]

Key Degradation Pathways

Exposure to atmospheric oxygen is a primary driver of this compound degradation. The electron-rich ring can undergo oxidation to form various products. While the precise degradation pathway for this compound is not extensively published, knowledge of general indole metabolism suggests a likely pathway involving initial oxidation and subsequent ring cleavage.[10][11] A color change to pink, red, or brown is a common visual indicator of such degradation.[9]

Caption: Hypothesized oxidative degradation pathway for this compound.

As an aromatic compound, this compound is expected to absorb UV radiation. According to ICH Q1B guidelines, molecules that absorb light at wavelengths above 320 nm are at risk of photodegradation.[12][13] This absorbed energy can promote the molecule to an excited state, increasing its reactivity towards oxygen or leading to direct molecular rearrangement or cleavage. This underscores the necessity of storing the compound in amber or opaque containers.[9]

This compound's stability is also influenced by pH. Material safety data sheets indicate reactivity with strong acids and strong bases.[14][15] At extreme pH values, the phenolic hydroxyl group or the nitrogen atom of the pyrrole ring can be deprotonated or protonated, respectively. These ionic forms may exhibit different reactivity and degradation profiles compared to the neutral molecule. Studies on other indole derivatives show that pH can significantly influence stability and conformational changes.[16]

Recommended Storage and Handling

To preserve the integrity of this compound, the following storage and handling procedures are essential. These are self-validating systems designed to mitigate known degradation risks.

-

Temperature: Store in a cool environment, typically 2-8°C for short-term use and -20°C for long-term storage to slow the rate of oxidative reactions.[4][9]

-

Light: Always store in amber or opaque vials to protect from light exposure.[9]

-

Atmosphere: For maximum stability, especially for long-term storage of the solid material or for solutions, store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[9]

-

Antioxidants: When preparing solutions for extended storage or use in assays where oxidation is a concern, consider adding an antioxidant like butylated hydroxytoluene (BHT).[9] Ensure the antioxidant does not interfere with downstream applications.

Experimental Protocols for Stability Assessment

A forced degradation study is the cornerstone of stability assessment. It is designed to deliberately degrade the sample under more aggressive conditions than those used in accelerated stability testing to identify likely degradation products and validate the stability-indicating nature of the analytical method.[13][17]

Rationale for a Stability-Indicating Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the amount of the active compound while simultaneously detecting and separating any degradation products. This ensures that the measured purity is not falsely inflated by co-eluting degradants, a critical requirement for regulatory compliance and data integrity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][19]

Caption: General workflow for a forced degradation stability study.

Protocol: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for separating moderately polar compounds like this compound.

-

Mobile Phase Selection:

-

Begin with a simple gradient elution using an aqueous mobile phase (A) and an organic mobile phase (B).

-

A: Water with 0.1% formic acid or phosphoric acid (to control peak shape).

-

B: Acetonitrile or Methanol.

-

Causality Note: Acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times and sharper peaks.

-

-

Gradient Optimization: Develop a gradient (e.g., 10% to 90% B over 20 minutes) to ensure that the parent this compound peak is well-retained and sharp, and that there is sufficient resolution to separate it from potential early-eluting polar degradants and late-eluting nonpolar degradants.

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). The optimal detection wavelength for quantification should be at the absorbance maximum of this compound (typically around 280 nm for indole derivatives). The PDA is crucial for assessing peak purity.

-

Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and range.

Protocol: Forced Degradation Study

For each condition, prepare a sample of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.5 mg/mL). Include a control sample stored at 2-8°C in the dark.

-

Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for several hours.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature for several hours.

-

Thermal Degradation: Heat the sample solution at 60-80°C. For solid-state thermal stress, heat the powder directly.

-

Photolytic Degradation: Expose the sample solution (in a chemically inert, transparent container) to a light source conforming to ICH Q1B options, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: At appropriate time points, withdraw an aliquot from each stressed sample, neutralize if necessary, dilute to the target concentration, and analyze using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation pathways are observed.

Conclusion and Future Perspectives

This compound is a valuable chemical entity whose successful application in research and development hinges on a thorough understanding of its physicochemical properties. Its limited aqueous solubility and pronounced sensitivity to oxidation and light are critical liabilities that must be proactively managed. The protocols and data presented in this guide provide a robust foundation for researchers to handle, store, and analyze this compound with confidence.

Future work should focus on the definitive structural elucidation of its primary oxidative and photolytic degradants using techniques like LC-MS/MS and NMR. Furthermore, the development of stabilized formulations through the use of antioxidants, complexation agents (e.g., cyclodextrins), or nanoencapsulation could significantly enhance its utility and expand its potential applications in drug delivery.

References

- 1. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyindole CAS#: 2380-94-1 [m.chemicalbook.com]

- 3. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

- 4. 4-Hydroxyindole USP Reference Standard CAS 2380-94-1 Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. q1scientific.com [q1scientific.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. cloudfront.zoro.com [cloudfront.zoro.com]

- 16. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bfarm.de [bfarm.de]

- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Indoline-4-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of indoline-4-ol derivatives and analogs, a subclass of indolines with unique chemical properties and therapeutic potential. We will delve into the synthetic strategies for accessing the this compound core, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their current and potential applications in drug discovery and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel indoline-based compounds.

Introduction: The Significance of the this compound Scaffold

Indoline, or 2,3-dihydroindole, is a heterocyclic aromatic compound that serves as a foundational structural motif in a wide array of pharmacologically active molecules.[2] Its non-planar structure imparts desirable physicochemical properties, such as increased water solubility compared to its fully aromatic counterpart, indole.[2] The introduction of a hydroxyl group at the 4-position of the indoline ring creates this compound, a versatile intermediate that allows for further functionalization and modulation of the molecule's biological activity.

The strategic placement of the hydroxyl group on the benzene ring of the indoline core offers a key point for derivatization, enabling the exploration of a diverse chemical space. This, in turn, allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. Indoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making the this compound scaffold a highly attractive starting point for the development of novel therapeutics.[1][3]

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be approached through two main strategies: the direct synthesis of the this compound ring system or the synthesis of a 4-hydroxyindole precursor followed by reduction of the pyrrole ring.

Synthesis of 4-Hydroxyindole Precursors

Several methods have been developed for the synthesis of 4-hydroxyindoles, which are the immediate precursors to indoline-4-ols.

-

Modified Bischler-Möhlau Reaction: This method involves the condensation of m-aminophenol with benzoin at a lower temperature than the classical Bischler reaction, which improves yields and reduces the formation of tarry byproducts.[4] This one-step synthesis can produce both 4-hydroxy and 6-hydroxy isomers, which can then be separated chromatographically.[4][5]

-

Palladium-Catalyzed Cross-Coupling and Cyclization: A two-step process involving the palladium-catalyzed cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by a cyclization reaction in the presence of a base like potassium tert-butoxide, can afford 4-hydroxyindoles.[3]

-

Photochemical Synthesis: 1-Alkoxycarbonyl-4-hydroxyindoles can be prepared from 5-(alkoxycarbonylamino)isoquinoline 2-oxides through irradiation in an aprotic solvent, followed by acid treatment. The protecting group can then be removed by catalytic hydrogenation to yield 4-hydroxyindole.[1]

-

Ring-Opening Cyclization: A method starting from cyclohexane-1,3-dione involves the formation of a spirocyclopropane intermediate, which then undergoes a ring-opening cyclization with an amine to produce a tetrahydroindol-4(5H)-one. This intermediate can be readily converted to 4-hydroxyindole.[3]

Reduction of 4-Hydroxyindoles to Indoline-4-ols

The conversion of the 4-hydroxyindole precursor to the final this compound is typically achieved through the reduction of the C2-C3 double bond of the indole ring.

-

Catalytic Hydrogenation: A green and efficient method for the reduction of unprotected indoles involves catalytic hydrogenation using platinum on carbon (Pt/C) as the catalyst in the presence of p-toluenesulfonic acid in water. This method offers excellent yields and avoids the use of harsh reagents.

-

Borane-Mediated Reduction: Indole compounds can be reduced to the corresponding indolines using a borane complex reagent, such as sodium borohydride, in the presence of trifluoroacetic acid. This method is rapid and provides good yields.

The choice of reduction method will depend on the specific substrate and the presence of other functional groups in the molecule.

Structure-Activity Relationships (SAR) of Indoline Derivatives

The biological activity of indoline derivatives is highly dependent on the nature and position of substituents on both the aromatic and the pyrrolidine rings. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.

For instance, in a series of tricyclic indoline resistance-modifying agents, it was found that a halogen at the R2 position of the indoline ring was necessary for activity. While bromine at this position showed optimal activity, replacing it with chlorine reduced activity but also significantly decreased toxicity against mammalian cells.[6]

In another study on 3-substituted indolin-2-ones as neuroprotective agents, a thorough SAR investigation of 45 analogs identified compounds with high potency and low toxicity, highlighting the importance of the substituent at the 3-position for modulating the therapeutic window.

The hydroxyl group at the 4-position of the indoline scaffold serves as a key handle for introducing a variety of substituents through ether or ester linkages. This allows for the systematic exploration of the chemical space around this position to optimize interactions with biological targets.

Applications of this compound Derivatives in Drug Discovery and Beyond

The versatile indoline scaffold has been incorporated into a wide range of therapeutic agents.[2] While specific applications of this compound derivatives are still an emerging area of research, the known biological activities of related hydroxyindoles and other substituted indolines provide strong indications of their potential.

-

Neurodegenerative Diseases: 4-Hydroxyindole has been shown to inhibit amyloid fibrillization and protect against amyloid β-induced toxicity in cell models, suggesting a potential therapeutic application in Alzheimer's disease and other neurodegenerative disorders.[7]

-

Ferroptosis Inhibition: 4-Hydroxyindole has also been identified as a promising inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases. Its radical-scavenging capabilities are believed to be responsible for this protective effect.

-

Anticancer Agents: The indoline core is present in numerous anticancer agents.[8] The ability to functionalize the 4-hydroxyl group of this compound provides a strategic advantage for developing novel anticancer compounds with improved efficacy and selectivity.

-

Industrial Polymers: Beyond pharmaceuticals, 4-hydroxyindole is being explored as a building block for novel industrial polymers, where its heterocyclic structure could impart unique thermal, mechanical, or optical properties.[9]

Detailed Experimental Protocols

Synthesis of 2,3-diphenyl-4-hydroxyindole via Modified Bischler-Möhlau Reaction[10]

This protocol describes a representative synthesis of a 4-hydroxyindole derivative.

Materials:

-

3-Aminophenol

-

Benzoin

-

Hydrochloric acid (10 M)

-

Dichloromethane (CH₂Cl₂)

-

Hexane (C₆H₁₄)

-

Methanol (MeOH)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, combine 3-aminophenol (3 equivalents) and benzoin (1 equivalent).

-

Add hydrochloric acid (1.5 ml of 10M per 0.082 mmol of aminophenol).

-

Heat the reaction mixture to 135 °C for 30 minutes. During the reaction, collect the water condensate in a Dean-Stark apparatus under a weak vacuum.

-

After the reaction is complete, cool the resulting mass and treat it with 15% hydrochloric acid.

-

Filter the mixture, wash the solid with water, and dry it.

-

The dry residue, containing a mixture of 4- and 6-hydroxyindoles, is then separated using column chromatography. Elute with a mixture of CH₂Cl₂:C₆H₁₄ (1:1) to isolate the 4-hydroxyindole derivative.

General Procedure for the Reduction of a 4-Hydroxyindole to an this compound via Catalytic Hydrogenation

This protocol is adapted from a general method for the hydrogenation of unprotected indoles and is expected to be effective for the reduction of 4-hydroxyindoles.

Materials:

-

4-Hydroxyindole derivative

-

Platinum on carbon (Pt/C, 5 mol%)

-

p-Toluenesulfonic acid (10 mol%)

-

Water (deionized)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar pressure vessel

-

Filtration apparatus

Procedure:

-

To a pressure vessel, add the 4-hydroxyindole derivative (1 equivalent), Pt/C (5 mol%), and p-toluenesulfonic acid (10 mol%).

-

Add deionized water as the solvent.

-

Seal the vessel and purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

-

Wash the filter cake with a suitable solvent (e.g., ethanol or ethyl acetate).

-

The filtrate can then be worked up by neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent to isolate the this compound product.

Data Presentation

Table 1: Representative Biological Activities of Indoline Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| Tricyclic Indolines | Antibiotic Resistance Modification | Halogen at R2 position is crucial for activity. | [6] |

| 3-Substituted Indolin-2-ones | Neuroprotection | Specific substitutions at the 3-position lead to high potency and low toxicity. | |

| 4-Hydroxyindole | Amyloid Fibrillization Inhibition | Dose-dependent inhibition of amyloid β aggregation. | [7] |

| 4-Hydroxyindole | Ferroptosis Inhibition | Radical-scavenging properties protect against ferroptotic cell death. | |

| Indoline-maleimide conjugates | Anticancer (Colorectal) | Compound 3ab showed potent anti-proliferative activity and low toxicity. | |

| Indoline-2,3-dione derivatives | HDAC Inhibition | Compound 25a exhibited an IC50 of 10.13 nM against HeLa cell nuclear extract. | [7] |

Visualization of Key Workflows

General Synthetic Workflow for this compound Derivatives

Caption: Synthetic workflow for this compound derivatives.

Potential Mechanism of Neuroprotection by 4-Hydroxyindole

Caption: Potential neuroprotective mechanisms of 4-hydroxyindole.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery and materials science. The synthetic methodologies for accessing the 4-hydroxyindole precursor are well-established, and subsequent reduction to the this compound core can be achieved through green and efficient methods. The 4-hydroxyl group provides a crucial point for diversification, allowing for the fine-tuning of biological activity. The demonstrated activities of related hydroxyindoles in inhibiting amyloid fibrillization and ferroptosis highlight the potential of this compound derivatives in the treatment of neurodegenerative diseases. Further exploration of the structure-activity relationships and biological evaluation of a wider range of this compound analogs are warranted to fully unlock the therapeutic potential of this versatile scaffold.

References

- 1. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

Introduction: Navigating Data Scarcity for Indoline-4-ol

An In-depth Technical Guide to the Health and Safety of Indoline-4-ol

This compound (CAS No. 85926-99-4) is a substituted indoline derivative of interest in synthetic chemistry and drug discovery. As with many specialized research chemicals, comprehensive, publicly available health and safety data specific to this compound is limited. This guide is designed for researchers, scientists, and drug development professionals to establish a robust safety framework when handling this compound.

Given the absence of a dedicated Safety Data Sheet (SDS), this document employs a precautionary principle. The safety recommendations herein are synthesized from data on structurally similar compounds, primarily the parent heterocycle, Indoline (CAS No. 496-15-1), and the related analogue, 4-Hydroxyindole (CAS No. 2380-94-1). The addition of a hydroxyl group to the indoline scaffold can alter the compound's reactivity, solubility, and toxicological profile. Therefore, the information presented should be considered a conservative baseline. All laboratory work must be preceded by a site-specific risk assessment performed by qualified personnel.

Hazard Identification: An Analogue-Based Assessment

A definitive GHS classification for this compound is not available. However, by examining the classifications of its structural relatives, we can infer a potential hazard profile.

-

Indoline (Parent Compound): Classified as a skin and serious eye irritant. It may also cause respiratory irritation and is considered harmful if swallowed.[1][2][3][4]

-

4-Hydroxyindole (Analogue): Similarly classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]

Based on this analogue data, it is prudent to handle this compound as a compound that is, at minimum:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

The physical form of this compound is reported as a light yellow to brown solid.[6] This solid nature may present an inhalation hazard if the material is a fine powder that can become airborne.

Table 1: Inferred Hazard Profile for this compound

| Hazard Class | GHS Hazard Statement (Inferred) | Basis for Inference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Indoline, 4-Hydroxyindole[2][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Indoline, 4-Hydroxyindole[1][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Indoline, 4-Hydroxyindole[1][5] |

| STOT, Single Exposure | H335: May cause respiratory irritation | Indoline, 4-Hydroxyindole[1][5] |

Precautionary Handling and Storage

The causality behind stringent handling protocols is the prevention of exposure through dermal, ocular, and inhalation routes. Given the irritant nature of its analogues, all handling of this compound should occur with appropriate engineering controls.

Engineering Controls and Safe Handling Workflow

The primary engineering control for handling solid this compound is a certified chemical fume hood to minimize inhalation exposure.[8]

Protocol for Handling Solid this compound:

-

Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and personal protective equipment are readily available.

-

Weighing: If possible, use a balance within the fume hood. If an external balance must be used, transfer the solid in a sealed container. Tare the container on the balance before opening. Open and handle the container only within the fume hood.

-

Dispensing: Use spatulas to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping material from a height.

-

Dissolution: When preparing solutions, add the solvent to the solid slowly to prevent splashing.[8]

-

Post-Handling: Tightly seal the source container. Decontaminate all surfaces within the fume hood and any equipment used. Wash hands and any exposed skin thoroughly after handling.[1]

Caption: Workflow for handling chemicals with limited safety data.

Storage Conditions

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Temperature: Store at 2-8°C.[6]

-

Atmosphere: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

-

Light: Protect from light.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[1][9]

Exposure Control & Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards.[10] The principle of using multiple, chemically resistant barriers is a self-validating system to prevent exposure.[8][11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Given that no specific permeation data exists for this compound, double-gloving is a recommended best practice, especially for prolonged handling.[8] Always inspect gloves before use and wash them before removal.[11]

-

Eye and Face Protection: Chemical safety goggles that fit snugly are mandatory.[10] In situations where splashing is possible (e.g., dissolving the compound or transferring solutions), a face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection: A lab coat must be worn and kept fully fastened. For procedures with a higher risk of spillage, consider a chemical-resistant apron. Wear long pants and closed-toe shoes.[11]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.[9][11] A full respiratory protection program, including fit testing, should be in place.

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures: First Aid & Spill Response

Rapid and correct response to an exposure or spill is critical. The following measures are based on standard protocols for irritants and orally toxic compounds.[1][13][14]

First Aid Measures

Protocol for Emergency Response:

-

General Advice: Move the victim out of the dangerous area. Show this safety guide to the attending physician. First responders should protect themselves from exposure.[14][15]

-

If Inhaled: Move the person into fresh air.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][15]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][14] If skin irritation persists, get medical advice.[13]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[13] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting.[15] Rinse mouth thoroughly with water.[13] Never give anything by mouth to an unconscious person.[14] Call a POISON CENTER or doctor immediately.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[13] Wear the full PPE described in Section 3, including respiratory protection. Avoid breathing dust or vapors.

-

Containment and Cleaning: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[9] Avoid generating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

-

Environmental Precautions: Do not let the product enter drains or waterways.[13][16]

Fire and Explosion Hazard Data

While specific data for this compound is unavailable, information for Indoline suggests it is a combustible liquid.[17] Solid reagents can also pose a fire risk.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[13]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[13]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9][15]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][15]

Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[9] Based on analogue data, it is presumed to be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested.[1][5] No information is available regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[1][9]

-

Ecological Profile: The ecotoxicity of this compound is unknown. However, the related compound Indole is classified as very toxic to aquatic life.[16][18] As a precautionary measure, this compound should not be released into the environment. All waste must be handled as hazardous chemical waste and disposed of according to local, state, and federal regulations.[1][16]

References

- 1. fishersci.com [fishersci.com]

- 2. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 85926-99-4 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]

- 11. hgic.clemson.edu [hgic.clemson.edu]

- 12. americanchemistry.com [americanchemistry.com]

- 13. lobachemie.com [lobachemie.com]

- 14. schc.org [schc.org]

- 15. aksci.com [aksci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Imperative of Thermodynamic Characterization

An In-Depth Technical Guide to the Thermodynamic Properties of Indoline-4-ol

Abstract: This technical guide provides a comprehensive framework for understanding, determining, and applying the thermodynamic properties of this compound. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the core thermodynamic principles, details the requisite experimental and computational methodologies for full characterization, and contextualizes the significance of these properties within pharmaceutical development. The guide leverages established data from the parent indoline and indole scaffolds to build a predictive understanding and provides field-proven protocols for empirical determination.

This compound, a heterocyclic compound featuring a fused benzene and saturated pyrrolidine ring with a hydroxyl substituent, represents a molecular scaffold of significant interest in medicinal chemistry. Its structural motifs are present in numerous biologically active agents. As with any drug candidate, advancing such a molecule from discovery to a viable therapeutic requires a profound understanding of its fundamental physicochemical properties. Among the most critical of these are its thermodynamic characteristics, which govern stability, solubility, solid-state behavior, and ultimately, its interaction with biological targets.

A thorough thermodynamic analysis is not merely an academic exercise; it is a cornerstone of rational drug development.[1] It provides essential insights that inform critical decisions in process chemistry, formulation science, and pharmacology. This guide establishes the theoretical and practical basis for the complete thermodynamic characterization of this compound.

Core Thermodynamic Principles: A Molecular Perspective

To analyze this compound, we must first understand the three key pillars of thermodynamics that dictate the behavior of a chemical system.

-

Enthalpy (ΔH): Enthalpy represents the total heat content of a system. The standard enthalpy of formation (ΔH°f) is a critical value, signifying the heat change when one mole of a compound is formed from its constituent elements in their standard states. For a molecule like this compound, a more negative ΔH°f indicates greater energetic stability. Enthalpy changes also dictate the energy required for phase transitions, such as melting (enthalpy of fusion, ΔHfus).

-